molecular formula C22H18N2O2S B4065438 N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide

N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide

Cat. No.: B4065438
M. Wt: 374.5 g/mol
InChI Key: HLJVCFBWJVXFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide, also known as DBF, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. DBF belongs to a class of compounds known as carbonic anhydrase inhibitors, which have been studied for their ability to treat a variety of diseases, including cancer, glaucoma, and epilepsy.

Scientific Research Applications

Antibacterial and Antioxidant Activities

Compounds derived from furan, including those related to dibenzo[b,d]furan motifs, have been synthesized and evaluated for their potential antibacterial, antiurease, and antioxidant activities. Research indicates that new compounds synthesized with furan derivatives demonstrate effective antiurease and antioxidant activities. This suggests potential applications in developing treatments against bacterial infections and oxidative stress-related diseases (Sokmen et al., 2014).

Antimycobacterial Activity

Novel dibenzo[b,d]furan-1,2,3-triazole conjugates have been designed and synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis. Such compounds, leveraging the dibenzo[b,d]furan pharmacophore, present a promising route for developing new antitubercular agents, highlighting the potential of furan derivatives in addressing infectious diseases (Yempala et al., 2014).

Anticancer and Antiangiogenic Properties

Research on 3-arylaminobenzofuran derivatives has shown significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and possessing potent vascular disrupting properties. This indicates a potential application in cancer treatment, specifically in targeting tumor vasculature (Romagnoli et al., 2015).

Antiproliferative and DNA Binding Properties

Studies on diamidino-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes have revealed strong antiproliferative effects on tumor cell lines, efficient DNA minor groove binding, and induction of apoptosis. These findings suggest applications in the development of novel anticancer therapies through targeted DNA interactions (Racané et al., 2010).

Molecular Hybridization for Antimycobacterial Agents

Molecular hybridization techniques have been used to create 1,2,3-triazole-based Mycobacterium tuberculosis inhibitors, combining synthetic and natural product-based antimycobacterial agents. This approach has led to the development of novel compounds with significant activity against M. tuberculosis, demonstrating the utility of furan derivatives in creating hybrid molecules for treating mycobacterial infections (Patpi et al., 2012).

Properties

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-14-7-9-15(10-8-14)21(25)24-22(27)23-16-11-12-18-17-5-3-4-6-19(17)26-20(18)13-16/h3-13H,2H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJVCFBWJVXFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.